molecular formula C13H13FN4O3S B2445978 4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 903345-69-7

4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

Cat. No. B2445978
CAS RN: 903345-69-7
M. Wt: 324.33
InChI Key: BZRVVFJZEXTFTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide”, there are related compounds that have been synthesized. For instance, a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study . Another study synthesized new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity .

Scientific Research Applications

Fluorescence Applications

Fluorogenic reagents for thiols, like 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), have been synthesized to react quantitatively with thiols, producing intensely fluorescent thiol derivatives. This characteristic is leveraged in the detection and quantification of thiols in biological samples, showcasing a critical application in biochemistry and molecular biology for probing thiol-containing molecules within various tissues (Toyo’oka et al., 1989).

Antimicrobial Activity

Research into 4, 5-dihydro-1,3,4-oxadiazole-2-thiones derivatives indicates these compounds exhibit potent antioxidant and antibacterial activities. This underlines their potential as leads for developing new antimicrobial agents, especially given the growing need for novel therapeutics against resistant bacterial strains (Karanth et al., 2019).

Chemical Synthesis

Efficient synthetic routes employing microwave-assisted techniques for creating fluorobenzamides containing thiazole and thiazolidine motifs have been explored. These compounds demonstrate promising antimicrobial activity, highlighting the critical role of fluorine in enhancing the biological activity of synthesized molecules (Desai et al., 2013).

properties

IUPAC Name

4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O3S/c1-15-10(19)7-22-13-18-17-11(21-13)6-16-12(20)8-2-4-9(14)5-3-8/h2-5H,6-7H2,1H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRVVFJZEXTFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

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